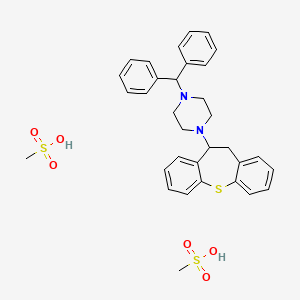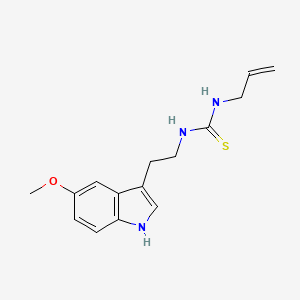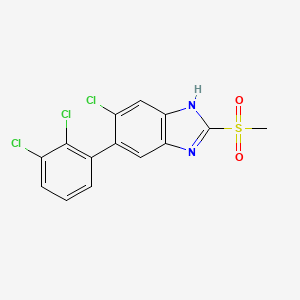
6-Chloro-5-(2,3-dichlorophenyl)-2-(methanesulfonyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triclabendazole sulphone is a metabolite of triclabendazole, a benzimidazole derivative used primarily as an anthelmintic agent. Triclabendazole is effective against liver flukes, particularly Fasciola hepatica and Fasciola gigantica, which cause fascioliasis in humans and animals . Triclabendazole sulphone is formed through the oxidation of triclabendazole and its intermediate metabolite, triclabendazole sulfoxide .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of triclabendazole sulphone typically involves the oxidation of triclabendazole. The process begins with the preparation of triclabendazole from 3,4-dichloroaniline through a series of reactions including acylation, nitration, hydrolysis, etherification, reduction, and cyclization . The final step involves the oxidation of triclabendazole to triclabendazole sulphone using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of triclabendazole sulphone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Triclabendazole sulphone undergoes several types of chemical reactions, including:
Oxidation: Conversion of triclabendazole to triclabendazole sulphone through oxidation.
Reduction: Potential reduction back to triclabendazole sulfoxide under specific conditions.
Substitution: Possible substitution reactions at the benzimidazole ring or the chlorinated benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Triclabendazole sulphone.
Reduction: Triclabendazole sulfoxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Triclabendazole sulphone has several scientific research applications:
作用機序
Triclabendazole sulphone exerts its effects by binding to the β-tubulin protein in liver flukes, disrupting microtubule formation and inhibiting essential cellular processes such as protein and enzyme synthesis . This leads to the death of the parasite. The compound also causes a reduction in the resting membrane potential and inhibition of motility in the parasites .
類似化合物との比較
Albendazole: Another benzimidazole derivative used as an anthelmintic agent.
Mebendazole: A benzimidazole used to treat a variety of parasitic worm infestations.
Fenbendazole: A benzimidazole used in veterinary medicine.
Comparison:
Triclabendazole Sulphone vs. Albendazole: Triclabendazole sulphone is more specific to liver flukes, while albendazole has a broader spectrum of activity against various nematodes and cestodes.
Triclabendazole Sulphone vs. Mebendazole: Mebendazole is used for a wider range of parasitic infections, whereas triclabendazole sulphone is more targeted towards liver flukes.
Triclabendazole Sulphone vs. Fenbendazole: Fenbendazole is primarily used in veterinary medicine, while triclabendazole sulphone has applications in both human and veterinary medicine.
Triclabendazole sulphone’s specificity and effectiveness against liver flukes make it a unique and valuable compound in the treatment of fascioliasis.
特性
CAS番号 |
139079-38-2 |
|---|---|
分子式 |
C14H9Cl3N2O2S |
分子量 |
375.7 g/mol |
IUPAC名 |
6-chloro-5-(2,3-dichlorophenyl)-2-methylsulfonyl-1H-benzimidazole |
InChI |
InChI=1S/C14H9Cl3N2O2S/c1-22(20,21)14-18-11-5-8(10(16)6-12(11)19-14)7-3-2-4-9(15)13(7)17/h2-6H,1H3,(H,18,19) |
InChIキー |
UEGYTVWZVSLOGH-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=NC2=C(N1)C=C(C(=C2)C3=C(C(=CC=C3)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


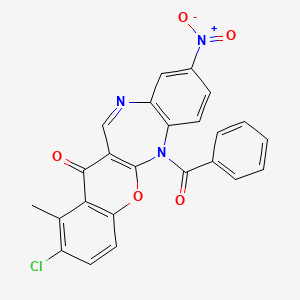
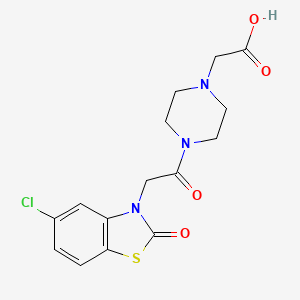
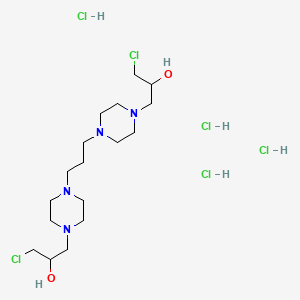
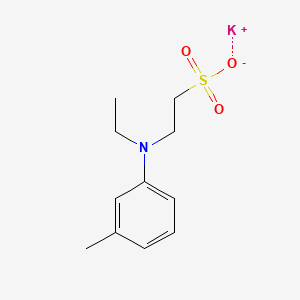
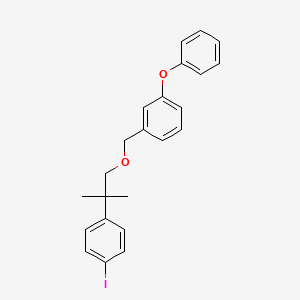

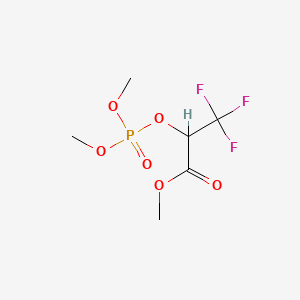
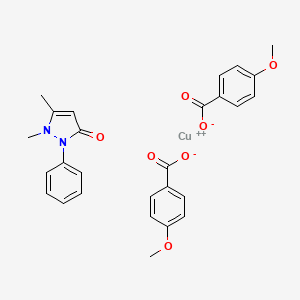
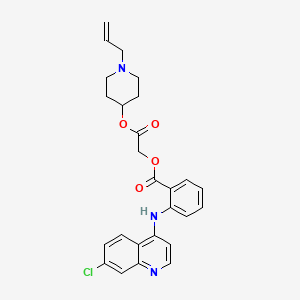
![4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide](/img/structure/B12753887.png)
